molecular formula C17H14O2 B189213 Ethyl 9-fluorenylideneacetate CAS No. 27973-36-0

Ethyl 9-fluorenylideneacetate

Cat. No. B189213
Key on ui cas rn: 27973-36-0
M. Wt: 250.29 g/mol
InChI Key: SCHVJDVNASXDFU-UHFFFAOYSA-N
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Patent
US08247412B2

Procedure details

2 g (11.1 mmol, 1 eq) of 9-fluorenone in 15 mL of dry THF are dissolved in a flask equipped with a condenser, under Ar. 2.86 mL (14.43 mmol, 1.3 eq) of triethylphosphonoacetate are introduced and 577 mg (14.43 mmol, 1.3 eq) of 60% NaH in oil are added batchwise to the solution. The mixture is heated for 3 hours at 70-80° C. 1.10 mL (5.55 mmol, 1 eq) of triethylphosphonoacetate and 222 mg (5.55 mmol, 1 eq) of 60% NaH in oil are added to the medium. The mixture is stirred for 2 hours at 70-80° C. Water is added, then the THF is concentrated. The basic aqueous phase is extracted with AcOEt and the organic phase is washed with brine, dried over MgSO4, filtered and concentrated. The oil obtained is subjected to chromatography over silica gel (eluant: heptane/DCM: 1/0 to 0/1). A product in the form of yellow crystals is obtained (m=1.86 g, yield=67%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethylphosphonoacetate
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
577 mg
Type
reactant
Reaction Step Three
[Compound]
Name
triethylphosphonoacetate
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
222 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[OH2:17].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[CH2:20]([O:21][C:22](=[O:17])[CH:18]=[C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
triethylphosphonoacetate
Quantity
2.86 mL
Type
reactant
Smiles
Step Three
Name
Quantity
577 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
triethylphosphonoacetate
Quantity
1.1 mL
Type
reactant
Smiles
Name
Quantity
222 mg
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at 70-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, under Ar
CONCENTRATION
Type
CONCENTRATION
Details
the THF is concentrated
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous phase is extracted with AcOEt
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
A product in the form of yellow crystals is obtained (m=1.86 g, yield=67%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C=C1C2=CC=CC=C2C=2C=CC=CC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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